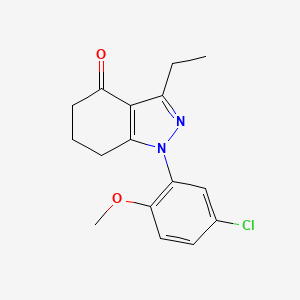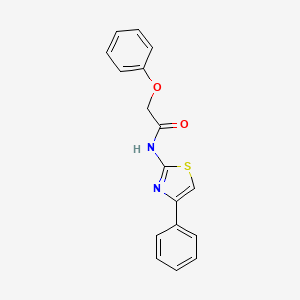![molecular formula C19H20N2S B5604223 4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline](/img/structure/B5604223.png)
4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazoline derivatives often involves cyclization reactions, condensation, and substitutions. For instance, a one-pot synthesis method using zinc ferrite nanocatalyst was reported for the efficient production of quinazoline derivatives, highlighting an eco-friendly and economically viable approach for large-scale production (Rao et al., 2021). Similarly, palladium-catalyzed oxidative carbonylation has been utilized for synthesizing quinazolin-2-ones, showcasing a straightforward pathway to these compounds (Costa et al., 2004).
Molecular Structure Analysis
Quinazoline derivatives' molecular structures have been extensively studied using various spectroscopic methods. The structural validation and characterization are crucial for understanding their potential applications and interactions. For example, X-ray diffraction analysis has confirmed the structure of novel quinazoline thioether derivatives, contributing to our understanding of their antimicrobial properties (Fan et al., 2019).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization, which are fundamental for synthesizing a wide range of compounds with potential biological activities. These reactions are influenced by the electronic and steric properties of the substituents on the quinazoline nucleus.
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as melting points, solubility, and crystalline structure, are determined by their molecular structure and substituents. These properties are essential for the compound's application in different fields and for formulating drugs when applicable.
Chemical Properties Analysis
Quinazoline derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. These properties are pivotal in dictating their chemical behavior and biological activities. For example, the presence of electron-withdrawing or donating groups can significantly affect their antimicrobial and anticancer activities (Berest et al., 2011).
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
- Antimicrobial, Analgesic, and Anti-inflammatory Properties : Quinazoline derivatives, including those structurally similar to 4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline, have been studied for their antimicrobial, analgesic, and anti-inflammatory activities. Compounds with methyl/methoxy group in the phenyl hydrazine ring and substitutions such as amine, urea, and thiourea are essential for these properties (Dash, Dash, Laloo, & Medhi, 2017).
- Antitumor and Antimalarial Properties : Certain quinazoline derivatives exhibit potent antimalarial, antibacterial, and antitumor activity. For instance, trimetrexate, a related compound, has demonstrated a broad spectrum of antitumor effects (Elslager, Johnson, & Werbel, 1983).
- Cancer Treatment : Quinazolines are known for their anticancer properties. They have been used in developing drugs for various cancers, particularly those targeting the epidermal growth factor receptor (EGFR) and other kinases (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
Agricultural Applications
- Antimicrobial Agents in Agriculture : Some quinazoline derivatives are being evaluated as antimicrobial agents in agriculture, particularly for their effectiveness against phytopathogenic bacteria, offering potential as plant bactericides (Fan et al., 2019).
Materials Science
- Optoelectronic Materials : Quinazolines, including derivatives with structural similarities to this compound, have been applied in the creation of novel optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for developing materials for organic light-emitting diodes and other luminescent elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Zukünftige Richtungen
Given the significant biological activities of quinazoline derivatives, future research will likely continue to explore their potential therapeutic applications. This could include the development of new synthesis methods, the study of their mechanisms of action, and the exploration of their safety and efficacy in preclinical and clinical studies .
Eigenschaften
IUPAC Name |
4,6,8-trimethyl-2-(2-phenylethylsulfanyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S/c1-13-11-14(2)18-17(12-13)15(3)20-19(21-18)22-10-9-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQVIKLVYJYMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)SCCC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-aminoethyl)-N-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604152.png)
![2-[(4-chlorobenzyl)thio]-4,6-dimethylquinazoline](/img/structure/B5604156.png)
![4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5604168.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)
![3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)
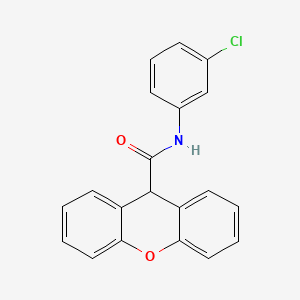
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B5604196.png)
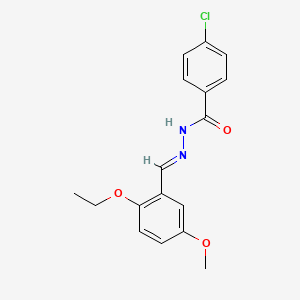
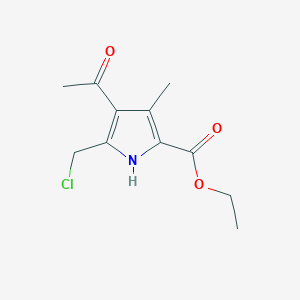

![1-[(4-chlorophenyl)sulfonyl]-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5604231.png)
![1,9-dimethyl-4-[(4-methyl-2-thienyl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604238.png)
